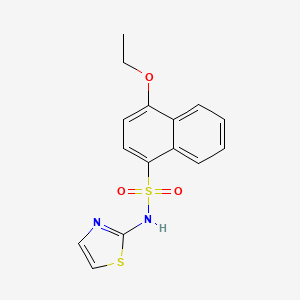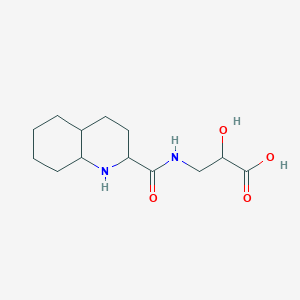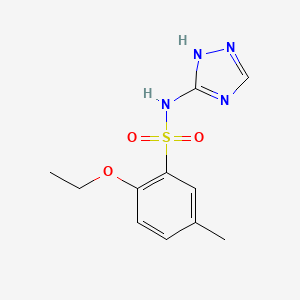
Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate, also known as EDP-420, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit significant pharmacological activity.
Mechanism of Action
The exact mechanism of action of Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate is not fully understood. However, it has been proposed that Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate acts by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate has also been found to reduce inflammation and pain in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate in lab experiments is its high potency and selectivity. Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate has been found to exhibit significant activity at low concentrations, making it an ideal candidate for drug development. However, one of the limitations of using Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate in lab experiments is its complex synthesis process, which can be time-consuming and expensive.
Future Directions
There are several future directions for the research on Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate. One potential direction is the development of Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the investigation of the mechanism of action of Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate and the identification of its molecular targets. Additionally, further studies are needed to determine the safety and efficacy of Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate in human clinical trials.
Synthesis Methods
The synthesis of Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate is a complex process that involves the use of various chemical reagents and catalysts. The most commonly used method for synthesizing Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate is the reaction of 4,6-dimethyl-2-pyrrolidinone with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The resulting product is then treated with hydrazine hydrate to obtain Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate.
Scientific Research Applications
Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant activity against a wide range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate has also been found to possess anti-inflammatory and analgesic properties.
properties
IUPAC Name |
ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-4-18-12(17)11-9(2)14-13(15-10(11)3)16-7-5-6-8-16/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNCVXBVFQEJHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C)N2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4,6-dimethyl-2-pyrrolidin-1-ylpyrimidine-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide](/img/structure/B7580289.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B7580305.png)
